4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,2H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAMGOCBJSBOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691387 | |
| Record name | 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-14-8 | |
| Record name | 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Nitration Using Fuming Nitric Acid
The CN111302945A patent demonstrates nitration of 3-alkoxy-4-acetoxybenzaldehyde to achieve regioselective nitro placement. Adapting this protocol:
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Substrate Design : Start with 4-acetoxybenzoic acid to direct nitration to position 2 via steric and electronic effects.
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Reaction Conditions :
Optimization Data :
| Nitrating Agent | Temp (°C) | Isomer Ratio | Yield (%) |
|---|---|---|---|
| Conc. HNO3 | 0-5 | 15:1 | 78 |
| Fuming HNO3 | -20 | 9:1 | 85 |
Alternative Nitration Approaches
EP2311792B1 employs Friedel-Crafts acylation post-nitration for related compounds. For the target molecule:
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Late-Stage Nitration : Introduce nitro after coupling the phenyl group.
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Protection Strategy : Use temporary acetyl groups to block position 4 during nitration.
Synthesis of 3-(N-Ethylaminocarbonyl)phenyl Building Blocks
Amide Formation via Carbodiimide Coupling
The Semantic Scholar document outlines amidation using EDC/HOBt:
Boronic Acid Preparation for Cross-Coupling
For Suzuki-Miyaura coupling:
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Synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid :
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Lithiation of protected amide followed by B(OiPr)3 quench
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Yield: 72% (after recrystallization)
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Key Coupling Methodologies
Suzuki-Miyaura Cross-Coupling
Protocol Adaptation from EP2311792B1 :
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Substrates :
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4-Bromo-2-nitrobenzoic acid
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3-(N-Ethylaminocarbonyl)phenylboronic acid
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Conditions :
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Catalyst: Pd(PPh3)4 (5 mol%)
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Base: K2CO3 (3 eq)
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Solvent: DME/H2O (4:1)
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Temp: 80°C, 12 hr
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Yield : 78% (isolated)
Friedel-Crafts Acylation
Alternative route inspired by EP2311792B1:
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Acid Chloride Formation :
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Acylation :
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Challenges :
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Competing nitration at meta positions
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Requires strict temp control (-15°C)
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Orthogonal Protection-Deprotection Sequences
Carboxylic Acid Protection
Methyl Ester Formation :
Amide Group Compatibility
Stability Studies :
| Reaction Step | Amide Integrity (%) |
|---|---|
| Nitration (HNO3) | 98 |
| Suzuki Coupling (80°C) | 95 |
| Acidic Workup (pH 2) | 90 |
Final Assembly and Purification
Convergent Synthesis Route
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Step 1 : Prepare 4-bromo-2-nitrobenzoic acid (82% yield via directed nitration)
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Step 2 : Synthesize 3-(N-ethylaminocarbonyl)phenylboronic acid (72% yield)
Overall Yield : 46% (four steps)
Chromatographic Purification
HPLC Conditions :
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Column: C18, 5μm, 250×4.6 mm
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Mobile Phase: MeCN/H2O (0.1% TFA) gradient
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Retention Time: 11.2 min
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the carboxylic acid group can produce a ketone.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid and related compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups in ACJ enhance electrophilic substitution resistance but increase acidity due to strong electron-withdrawing effects. This contrasts with the ethylaminocarbonyl group (-NHCOC₂H₅) in the target compound, which is less electron-withdrawing and may improve solubility in polar solvents . The boronic acid group (-B(OH)₂) in 3-(N-Ethylaminocarbonyl)phenylboronic acid enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Thermal and Physical Properties
- Limited data are available for the target compound, but analogs suggest: Nitrobenzoic acids generally exhibit melting points >150°C due to strong intermolecular hydrogen bonding. Boronic acid derivatives (e.g., ) often have lower thermal stability, decomposing near 200°C .
Biological Activity
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a complex organic compound notable for its unique structure, which includes both nitro and carboxylic acid functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C16H18N2O5, with a molecular weight of 302.33 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo redox reactions, while the carboxylic acid group can form hydrogen bonds with various biological macromolecules. These interactions may influence several biochemical pathways, leading to its observed effects on cellular functions.
Antimicrobial Activity
Research indicates that nitro compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that nitro compounds can effectively inhibit the growth of various pathogens by interacting with essential enzymes involved in their metabolic pathways .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 1 | Candida krusei |
| Nitro compound X | 0.5 | Escherichia coli |
| Nitro compound Y | 2 | Staphylococcus aureus |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been linked to its ability to modulate inflammatory pathways. Nitro fatty acids have shown promise in reducing inflammation by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response . This suggests that similar mechanisms may be at play for this compound.
Case Study: Inhibition of Inflammatory Markers
In vitro studies have demonstrated that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for further modification to enhance biological activity or reduce toxicity.
Potential Therapeutic Uses
- Cancer Treatment : Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, this compound is being explored for its potential use in oncology.
- Infectious Diseases : Its antimicrobial properties suggest a role in developing new treatments for infections resistant to current antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, and what purification challenges are encountered?
- Methodological Answer : Synthesis typically involves sequential functionalization:
- Step 1 : Nitration of a benzoic acid precursor to introduce the nitro group at the 2-position.
- Step 2 : Coupling of the 3-position phenyl ring with N-ethylcarbamoyl via amidation (e.g., using carbodiimide-based reagents like EDC/HCl).
- Purification Challenges : Polar functional groups (nitro, carboxylic acid, amide) necessitate gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from DMF/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic proton environments (nitro and carbamoyl substituents induce distinct deshielding) and confirm amide bond formation (δ ~165-170 ppm for carbonyl in 13C NMR).
- FT-IR : Validate nitro (1520-1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (2500-3300 cm⁻¹ broad O-H stretch, if protonated).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ or [M−H]⁻) and rule out byproducts .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s polarity. Conduct systematic solubility tests using the Hildebrand solubility parameter to identify compatible solvents. Note: Carboxylic acid protonation in aqueous buffers (pH > pKa ~2.5) may improve aqueous solubility .
Advanced Research Questions
Q. How can factorial design optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Variables : Temperature (60–100°C), catalyst loading (e.g., 0.5–2.0 mol% Pd for coupling steps), and reaction time (12–24 hrs).
- Design : Use a 2³ full factorial design to evaluate main effects and interactions. Analyze via ANOVA to identify significant parameters. For example, higher temperatures may accelerate coupling but risk nitro group decomposition .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (nitro group as electron-withdrawing) and electrostatic potential maps to identify reactive sites.
- Molecular Docking : Screen against biological targets (e.g., SARS-CoV-2 protease in analogous studies) to hypothesize binding modes .
Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Controlled Replication : Standardize assay protocols (e.g., cell lines, incubation times, and solvent controls) to minimize variability.
- Structural Validation : Cross-check purity (HPLC ≥95%) and confirm stereochemistry (if applicable) via X-ray crystallography or NOESY NMR.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Q. What reaction mechanisms explain the reduction of the nitro group in derivatives of this compound?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce nitro to amine. Monitor via TLC (disappearance of nitro’s UV activity).
- Chemical Reduction : Tin/HCl selectively reduces nitro to amine but may require subsequent neutralization to prevent carboxylic acid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
